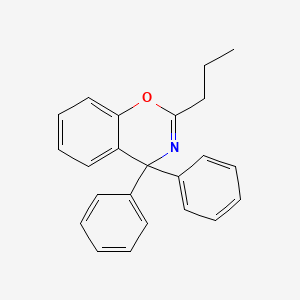

4,4-Diphenyl-2-propyl-1,3-benzoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-diphenyl-2-propyl-1,3-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-11-22-24-23(18-12-5-3-6-13-18,19-14-7-4-8-15-19)20-16-9-10-17-21(20)25-22/h3-10,12-17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHKRBIGLRIGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(C2=CC=CC=C2O1)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 4,4 Diphenyl 2 Propyl 1,3 Benzoxazine

In Silico Studies and Molecular Docking

Computational methods are often the first step in identifying potential biological targets. Molecular docking simulations would be performed to predict the binding affinity and mode of interaction of 4,4-Diphenyl-2-propyl-1,3-benzoxazine with a library of known protein structures, particularly those implicated in disease pathways. The diphenyl and propyl substitutions would be of particular interest in these simulations, as they would significantly influence the molecule's size, shape, and hydrophobic interactions with target proteins.

In Vitro Target Identification and Validation

Following promising in silico results, in vitro assays would be conducted to validate the predicted biological targets. This could involve:

Enzyme Inhibition Assays: If the compound is predicted to bind to an enzyme, its ability to inhibit the enzyme's activity would be tested.

Receptor Binding Assays: For potential receptor targets, radioligand binding assays could determine the compound's affinity and selectivity.

Cell-Based Assays: The effect of the compound on various cell lines would be investigated to assess its potential therapeutic or toxic effects.

Research Findings

As there is no published research on 4,4-Diphenyl-2-propyl-1,3-benzoxazine, this section remains speculative. If research were to be conducted, it would likely focus on areas where other benzoxazine (B1645224) derivatives have shown promise. Some 1,4-benzoxazine derivatives, for instance, have been investigated for their potential anticancer activities. nih.gov Research into this compound could explore similar therapeutic areas.

A hypothetical data table summarizing potential research findings is presented below:

| Study Focus | Experimental Model | Key Observations |

| Anticancer Activity | Human cancer cell lines (e.g., breast, lung) | To be determined |

| Antimicrobial Activity | Bacterial and fungal strains | To be determined |

| Anti-inflammatory Activity | Cellular models of inflammation | To be determined |

This table is for illustrative purposes only and does not represent actual research findings.

Reactivity and Mechanistic Investigations of 4,4 Diphenyl 2 Propyl 1,3 Benzoxazine

Ring-Opening and Ring-Closure Mechanisms of the 1,3-Benzoxazine Core

The hallmark reactivity of 1,3-benzoxazines is their ability to undergo thermally induced ring-opening polymerization (ROP). researchgate.net For 4,4-Diphenyl-2-propyl-1,3-benzoxazine, this process is initiated by heating, typically at temperatures ranging from 160 to 250 °C, which causes the cleavage of the oxazine (B8389632) ring. acs.org The generally accepted mechanism for the ROP of 1,3-benzoxazines proceeds through a cationic pathway. mdpi.com

The process begins with the thermally induced heterolytic cleavage of the O-CH2 bond in the oxazine ring, leading to the formation of a zwitterionic intermediate composed of a phenoxide anion and an iminium cation. researchgate.net This ring-opening can be catalyzed by acids or other species capable of generating a cation on the oxazine ring. mdpi.com The formed cationic species, being highly reactive, then attack the electron-rich aromatic rings of neighboring benzoxazine (B1645224) monomers in an electrophilic aromatic substitution reaction. researchgate.net This leads to the formation of a cross-linked network characteristic of polybenzoxazines.

Two primary mechanistic pathways are proposed based on the initial site of cation formation:

N-activation: Cation formation on the nitrogen atom leads to ring-opening and subsequent etherification, which can eventually rearrange to a more stable phenolic structure at elevated temperatures. nih.gov

O-activation: If the cation forms on the oxygen atom, polybenzoxazine is produced directly through ring-opening and Friedel-Crafts reactions. mdpi.com

The reverse reaction, ring-closure, is a key step in the synthesis of benzoxazine monomers themselves. This is typically achieved through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). acs.org For this compound, the synthesis would involve a substituted phenol, propylamine, and formaldehyde. More recent synthetic strategies have also explored the ring-closing reaction of pre-formed aminophenols. acs.orgacs.org

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of the 1,3-benzoxazine ring is a critical factor for the storage and long-term performance of the corresponding monomers and polymers. Generally, the oxazine ring is stable under neutral and relatively hot, humid conditions. nih.gov However, under acidic conditions, the ring can be opened. For instance, studies have shown that typical benzoxazines can be hydrolyzed by hydrochloric acid to yield stable 2-(aminomethyl)phenol (B125469) derivatives. mdpi.comnih.gov This suggests that this compound would exhibit good stability under normal storage conditions but could be susceptible to hydrolytic cleavage in a strong acidic environment.

The thermal degradation of polybenzoxazines, the product of the ring-opening polymerization of benzoxazine monomers, has been extensively studied. The degradation mechanism is complex due to the numerous degradation products that can be released. metu.edu.tr The initial weight loss in polybenzoxazines typically begins around 260-280 °C, with major degradation occurring between 300 and 450 °C. metu.edu.tr The primary cleavage point during thermal degradation is the C-N bond in the Mannich bridge of the cross-linked structure. researchgate.net For polybenzoxazines derived from aliphatic amines, such as the propyl group in the titular compound, the detection of ammonia (B1221849) and secondary amines as degradation products is common. metu.edu.tr The diphenyl substituents at the 4-position are expected to enhance the thermal stability of the resulting polymer due to their bulky and aromatic nature.

Electrophilic and Nucleophilic Reactivity of the Benzoxazine Scaffold

The benzoxazine scaffold possesses both nucleophilic and electrophilic characteristics. The benzene (B151609) ring, being electron-rich, is susceptible to electrophilic aromatic substitution reactions. byjus.comyoutube.com This reactivity is fundamental to the ring-opening polymerization process, where the cationic intermediates act as electrophiles attacking the aromatic rings of other monomers. researchgate.net

The heteroatoms within the oxazine ring, namely the nitrogen and oxygen, have lone pairs of electrons and thus can act as nucleophiles. This is particularly evident in the coordination with Lewis acids, which can act as catalysts for the ring-opening polymerization. nih.govacs.org The Lewis acid coordinates to the oxygen or nitrogen atom, facilitating the cleavage of the oxazine ring and the formation of the cationic propagating species. acs.orgresearchgate.net

Nucleophilic attack can also be directed at the methylene (B1212753) carbon of the O-CH2-N linkage, especially when the ring is activated by an acid or a catalyst. For example, thiols have been shown to react with benzoxazines in a reversible, acid-catalyzed nucleophilic addition mechanism, which can trigger polymerization even at room temperature. researchgate.net

Chemical Transformations at the 4,4-Diphenyl and 2-Propyl Substituent Positions

The substituents on the benzoxazine ring play a crucial role in determining the final properties of the monomer and the resulting polymer. While direct chemical transformations on the substituents of a pre-formed this compound are not widely reported, the principles of organic synthesis allow for the incorporation of a wide variety of functional groups into the benzoxazine structure by using appropriately substituted starting materials (phenols and amines). mdpi.commdpi.com

For instance, functional groups can be introduced onto the phenyl rings at the 4-position prior to the synthesis of the benzoxazine. This could include groups that can undergo further reactions, such as nitration followed by reduction to an amine, or halogenation followed by cross-coupling reactions. These modifications would allow for the tuning of properties such as solubility, reactivity, and thermal stability. The propyl group at the 2-position, being an aliphatic chain, is generally less reactive than the aromatic portions of the molecule under typical benzoxazine chemistry conditions. However, it influences the flexibility and processing characteristics of the monomer and the resulting polymer. The chain length of the aliphatic amine has been shown to affect the thermal stability of the corresponding polybenzoxazine, with shorter chains generally leading to higher stability. researchgate.net

Catalytic Activation and Deactivation Studies

A significant area of research in benzoxazine chemistry is the use of catalysts to lower the high temperatures typically required for ring-opening polymerization. nih.govacs.org This is highly desirable for industrial applications to reduce energy consumption and processing costs. mdpi.com A wide array of catalysts has been investigated, which can be broadly categorized as acidic or nucleophilic. acs.org

Acidic Catalysts:

Lewis Acids: Compounds such as FeCl3, AlCl3, TiCl4, and tris(pentafluorophenyl)borane (B72294) are effective catalysts. mdpi.comnih.gov They function by coordinating to the nitrogen or oxygen atoms of the oxazine ring, which facilitates ring-opening and the generation of cationic species that initiate polymerization. nih.govacs.org

Brønsted Acids: Protonic acids can also catalyze the polymerization by protonating the heteroatoms of the oxazine ring. researchgate.net

Nucleophilic Catalysts:

Thiols: These compounds can initiate ring-opening even at room temperature through a process known as catalytic opening of the lateral benzoxazine rings by thiol (COLBERT). researchgate.netacs.org

Bifunctional Catalysts: Some catalysts, like lithium iodide, act through a dual mechanism. The lithium cation acts as a Lewis acid, while the iodide ion is a nucleophile that can react with the ring-opened intermediate, preventing its rapid recombination. acs.orgcolab.ws

The development of latent catalysts, which are inactive at room temperature but become active upon heating, is of particular interest for creating stable, storable resin formulations. acs.orgacs.org

The following table summarizes the effect of various catalysts on the ring-opening polymerization temperature of model benzoxazines, which provides an indication of the expected catalytic effects on this compound.

| Catalyst Type | Example Catalyst | Observed Effect on ROP Temperature | Reference |

| Lewis Acid | Tris(pentafluorophenyl)borane | Onset ROP temperatures decreased by up to 98 °C. | nih.gov |

| Lewis Acid | Cu(II) benzoate | Reduced Tmax from 231 °C to 212 °C. | acs.org |

| Borohydride (B1222165) | Sodium borohydride (NaBH4) | Onset ROP temperatures decreased by approximately 80 °C. | bohrium.com |

| Thioamide (in situ Thiol) | Furan-based thioamide | Onset curing temperatures reduced by as much as 48 °C. | acs.org |

| Bifunctional | Lithium Iodide (LiI) | Found to be a very active and effective catalyst. | acs.orgcolab.ws |

Derivatization Strategies and Structure Function Relationship Studies of 4,4 Diphenyl 2 Propyl 1,3 Benzoxazine Analogs

Note: This Section Strictly Focuses on Molecular Level Research and in Vitro or in Silico Studies, Excluding Any Clinical or Adverse Effect Data.

Molecular Docking Studies for Receptor and Enzyme Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to identify potential molecular targets for new compounds.

Identification of Potential Molecular Targets and Binding Sites

For novel benzoxazine (B1645224) derivatives, researchers have utilized molecular docking to explore potential interactions with biological targets. For instance, studies on other heterocyclic compounds have identified potential binding sites within enzymes like methionyl-tRNA synthetase, which is crucial for protein synthesis in cancer cells. researchgate.net The general approach involves docking the compound into the active sites of various proteins to predict binding affinity and mode.

Ligand-Protein Interaction Profiling

Docking studies can reveal detailed interaction profiles. For example, in studies of other compounds, interactions such as hydrogen bonds and π-π stacking with specific amino acid residues within a protein's active site have been characterized. mdpi.com These interactions are critical for the stability of the ligand-protein complex and can inform further optimization of the compound's structure.

In Vitro Biochemical Assays for Target Binding and Enzymatic Modulation

Following computational predictions, in vitro biochemical assays are essential to experimentally validate the interactions between a compound and its potential molecular target.

Investigation of Enzyme Inhibition or Activation Mechanisms

Should a benzoxazine derivative be predicted to bind to an enzyme, in vitro assays would be conducted to determine if it inhibits or activates the enzyme's function. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound.

Cell-Free Systems for Mechanistic Elucidation of Biological Effects

Cell-free systems, which are extracts of cells containing the necessary machinery for biological processes like transcription and translation, offer a controlled environment to study the direct effects of a compound on specific molecular pathways without the complexity of a living cell. beilstein-journals.orgnih.gov This can be particularly useful for confirming the mechanism of action of a drug. For instance, if a compound is thought to inhibit protein synthesis, a cell-free protein synthesis system can be used to directly measure its impact on translation. beilstein-journals.org

Exploration of Cellular Pathway Modulation at the Molecular Level

No studies have been published detailing the effects of 4,4-Diphenyl-2-propyl-1,3-benzoxazine on any cellular pathways at the molecular level. Research in this area would typically involve techniques such as cell-based assays, transcriptomics, proteomics, and molecular docking studies to identify specific cellular targets and elucidate the mechanism of action.

Characterization of Molecular Recognition Events

There is no available data characterizing the molecular recognition events of this compound with any biological macromolecules. Such characterization would require studies like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) to understand the binding affinity and specificity to potential protein or nucleic acid targets.

Development of this compound as a Probe for Biological Systems

The development and application of this compound as a biological probe have not been reported. The potential utility of a compound as a probe, for example as a fluorescent marker or an affinity-based probe, would necessitate dedicated research into its photophysical properties and its specific interactions with biological targets of interest.

Conclusion and Future Research Directions for 4,4 Diphenyl 2 Propyl 1,3 Benzoxazine

Synthesis of Current Understanding of 4,4-Diphenyl-2-propyl-1,3-benzoxazine Chemistry

The chemistry of 1,3-benzoxazines is well-established, primarily revolving around the Mannich condensation of a phenol, a primary amine, and formaldehyde (B43269). ikm.org.mymdpi.com This versatile reaction allows for a high degree of molecular design flexibility, enabling the synthesis of a vast array of monomers with tailored properties. acs.org The subsequent ring-opening polymerization (ROP) of the benzoxazine (B1645224) monomer, typically initiated by heat, proceeds without the evolution of volatile byproducts, a significant advantage over traditional phenolic resins. rsc.orgresearchgate.net This leads to the formation of a highly cross-linked polybenzoxazine network with desirable characteristics such as near-zero shrinkage, low water absorption, excellent thermal stability, and a high char yield. researchgate.netresearchgate.net

The properties of the resulting polybenzoxazine are heavily influenced by the structure of the initial phenolic and amine precursors. For instance, the incorporation of different functional groups can significantly alter the polymerization temperature, glass transition temperature (Tg), and mechanical properties of the final polymer. mdpi.com Research on various substituted benzoxazines has shown that the introduction of different groups at the 2-position of the oxazine (B8389632) ring can influence the polymerization behavior. rsc.orgresearchgate.net

Given the lack of specific literature on This compound , its chemistry can only be inferred from these general principles. It is hypothesized that its synthesis would involve the reaction of a diphenyl-substituted phenolic precursor, propylamine, and formaldehyde. The presence of the two phenyl groups at the 4-position and a propyl group at the 2-position would be expected to impart unique steric and electronic effects, influencing its polymerization kinetics and the properties of the resulting polymer.

Emerging Research Areas and Unexplored Aspects of the Compound

The primary emerging research area concerning This compound is its fundamental synthesis and characterization. The lack of published data presents a significant knowledge gap and a compelling opportunity for foundational research.

Key unexplored aspects that warrant investigation include:

Synthesis and Optimization: Developing a reliable and high-yield synthetic route for This compound is the first critical step. This would involve optimizing reaction conditions such as solvent, temperature, and stoichiometry.

Polymerization Behavior: A detailed study of its thermal and/or cationic ring-opening polymerization kinetics is essential. This includes determining the polymerization temperature, enthalpy, and activation energy using techniques like Differential Scanning Calorimetry (DSC). rsc.org

Thermal and Mechanical Properties of the Polymer: Characterizing the resulting poly(this compound) is crucial. This would involve determining its glass transition temperature (Tg), thermal stability via Thermogravimetric Analysis (TGA), and mechanical properties such as storage modulus and toughness. researchgate.net

Structure-Property Relationships: A systematic investigation into how the unique combination of diphenyl and propyl substituents influences the final properties of the polymer compared to other known benzoxazines would be a significant contribution to the field.

Advancements in Methodologies for this compound Research

Future research on This compound can leverage a suite of advanced analytical techniques that have been successfully applied to other benzoxazine systems.

| Methodology | Application in this compound Research | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure of the monomer and characterization of the cross-linked polymer network. Solid-state 13C NMR would be particularly useful for studying the polymerized structure. | acs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the benzoxazine ring formation in the monomer and monitoring its disappearance during polymerization. | rsc.org |

| Differential Scanning Calorimetry (DSC) | Investigation of the curing behavior, including the onset and peak polymerization temperatures, and determination of the glass transition temperature (Tg) of the resulting polymer. | rsc.org |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability and char yield of the cured polymer, providing insights into its potential flame retardancy. | researchgate.net |

| Mass Spectrometry (MS) | Precise determination of the molecular weight of the synthesized monomer. | researchgate.net |

| Rheological Analysis | Study of the viscosity changes during the curing process, which is critical for understanding its processability for applications like composites and coatings. | researchgate.net |

These established methodologies provide a clear roadmap for the comprehensive characterization of this novel benzoxazine derivative.

Challenges and Opportunities in the Academic Study of this Specific Benzoxazine Derivative

The study of This compound presents both challenges and significant opportunities for academic research.

Challenges:

Precursor Synthesis: The synthesis of the required diphenyl-substituted phenolic precursor might be complex and could present a hurdle.

Steric Hindrance: The bulky diphenyl groups at the 4-position could introduce significant steric hindrance, potentially affecting the ease of monomer synthesis and the kinetics of polymerization.

Lack of Precedent: The absence of prior research means that there are no established protocols to follow, requiring a ground-up approach to synthesis and characterization.

Opportunities:

Novelty and Innovation: The unexplored nature of this compound offers a unique opportunity to contribute novel findings to the field of benzoxazine chemistry.

Unique Properties: The specific substitution pattern may lead to a polymer with a unique combination of properties, such as high thermal stability, enhanced solubility, or specific optical properties, opening doors to new applications.

Fundamental Understanding: Studying this molecule can provide deeper insights into the structure-property relationships of highly substituted benzoxazines, contributing to the fundamental understanding of this class of thermosets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-diphenyl-2-propyl-1,3-benzoxazine?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving phenol derivatives, primary amines, and formaldehyde. Key methods include:

- Solvent-based synthesis : Utilizes solvents like toluene or dioxane to facilitate ring closure under reflux conditions .

- Solvent-free synthesis : Reduces purification complexity by eliminating solvents; requires precise temperature control .

- Suspension polymerization : Enables scalable production by dispersing reactants in an immiscible medium .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Advanced spectroscopic and crystallographic techniques are employed:

- X-ray crystallography : Resolves bond lengths and dihedral angles in the benzoxazine core .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and purity .

- Dynamic light scattering (DLS) : Assesses aggregation behavior in solution-phase studies .

Q. What are the primary applications of this compound in material science?

- Methodological Answer : The compound’s rigid aromatic structure and thermal stability make it suitable for:

- High-performance polymers : Blended with epoxy resins or inorganic fillers to enhance mechanical strength .

- Flame-retardant coatings : Leveraging its char-forming ability under pyrolysis .

- Shape-memory materials : Cross-linked networks enable reversible phase transitions .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized?

- Methodological Answer : Yield optimization strategies include:

- Catalyst screening : Lewis acids (e.g., TiO₂ nanocatalysts) accelerate ring closure and reduce side reactions .

- Microwave-assisted synthesis : Shortens reaction time and improves regioselectivity .

- Post-synthetic purification : Column chromatography with gradient elution removes unreacted amines or phenolic byproducts .

Q. How do substituents on the benzoxazine core influence biological activity?

- Methodological Answer : Substituent effects are studied via:

- Comparative SAR analysis : Fluorophenyl or methylphenyl groups enhance binding to biological targets (e.g., enzymes) by modulating electronic properties .

- Molecular docking : Predicts interactions with receptor active sites; chloro or methoxy groups may alter hydrophobicity and affinity .

- In vitro assays : Antifungal/antibacterial activity is quantified using microdilution methods (MIC/MBC) .

Q. What experimental approaches resolve contradictions in thermal stability data for polybenzoxazines?

- Methodological Answer : Discrepancies arise from crosslinking density and curing conditions. Mitigation involves:

- Controlled curing protocols : Isothermal TGA at 200–250°C to standardize degradation profiles .

- Dynamic mechanical analysis (DMA) : Correlates glass transition temperature (Tg) with network rigidity .

- Kinetic modeling : Flynn-Wall-Ozawa method calculates activation energy for decomposition .

Q. How can this compound be modified for enhanced photophysical properties?

- Methodological Answer : Functionalization strategies include:

- Electron-withdrawing groups : Nitro or carbonyl substituents redshift fluorescence emission .

- Conjugated side chains : Furan or fluorene units improve charge transport in optoelectronic applications .

- Coordination complexes : Metal ions (e.g., Zn²⁺) induce aggregation-induced emission (AIE) .

Q. What methodologies assess the compound’s pharmacokinetic profile in preclinical studies?

- Methodological Answer : Key steps involve:

- ADME assays : LC-MS/MS quantifies plasma concentration and metabolite formation .

- Tissue distribution studies : Radiolabeled isotopes track biodistribution in animal models .

- Caco-2 permeability tests : Predicts intestinal absorption efficiency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.